Carbidopa Methyl Ester
Overview
Description
Synthesis Analysis
The synthesis of complex organic compounds typically involves multiple steps, each requiring specific reagents and conditions. Unfortunately, without more information on the compound , it’s difficult to provide a detailed synthesis analysis .Chemical Reactions Analysis
The chemical reactions that a compound can undergo are largely determined by its functional groups. The compound appears to contain a hydrazine group and a 3,4-dihydroxyphenyl group, both of which can participate in a variety of chemical reactions .Scientific Research Applications
Analytical Methods Development
A study by Zheng Xiao-hui (2009) established a new method for determining isopropyl 3-(3,4-dihydroxyphenyl)-2-hydroxypropanoate (IDHP) in plasma and tissues in rabbits using high-performance liquid chromatography-electrospray ion-trap mass spectrometry (HPLC-ESI-MS^n). This method is sensitive and specific, suitable for pre-clinical and clinical pharmacokinetics investigations of IDHP (Zheng Xiao-hui, 2009).
Antimicrobial Applications
N. Fuloria et al. (2009) synthesized derivatives from 3-phenylpropane hydrazide and evaluated them for antibacterial and antifungal activities. These derivatives showed potent activity, especially compounds with para substitution (N. Fuloria, Vijender Singh, Mohammad Shahar Yarb, M. Ali, 2009).
Synthesis Optimization
Qun‐Zheng Zhang et al. (2013) used microwave irradiation heating to synthesize isopropyl β-(3,4-dihydroxyphenyl)-α-hydroxypropanoate from 3,4-dihydroxybenzaldehyde and acetylglycine. They optimized reaction conditions using an orthogonal design of experiment approach, significantly reducing reaction time and increasing yield compared to conventional heating (Qun‐Zheng Zhang et al., 2013).
Drug Development
Ke-zhong Deng et al. (2013) isolated new benzophenones, including methyl (R)-3-[2-(3,4-dihydroxybenzoyl)-4,5-dihydroxyphenyl]-2-hydroxypropanoate, from the roots of Ranunculus ternatus. These compounds exhibited significant activity against tuberculosis, indicating potential in drug development (Ke-zhong Deng et al., 2013).
Metabolite Identification
Lingjian Yang et al. (2016) identified metabolites of isopropyl 3-(3,4-dihydroxyphenyl)-2-hydroxypropanoate in rats using high-performance liquid chromatography and electrospray ionization quadrupole time-of-flight tandem mass spectrometry. This research is crucial for understanding the drug's efficacy and safety (Lingjian Yang et al., 2016).
Pharmacodynamics
Jing Li et al. (2008) investigated the effects of isopropyl 3-(3,4-dihydroxyphenyl)-2-hydroxypropanoate on rat pulmonary artery smooth muscle, finding that it exerted a relaxation effect in an endothelium-dependent manner. This could have implications for cardiovascular therapeutics (Jing Li, Xin Ma, W. Zang, 2008).
Mechanism of Action
Target of Action
It’s structurally similar to other phenolic compounds, which are known to interact with various cellular targets, including enzymes and receptors .
Mode of Action
Based on its structural similarity to other phenolic compounds, it may interact with its targets through non-covalent interactions such as hydrogen bonding and hydrophobic interactions . These interactions can lead to changes in the conformation and activity of the target proteins, thereby affecting cellular processes .
Biochemical Pathways
Phenolic compounds are known to modulate various biochemical pathways, including those involved in oxidative stress, inflammation, and cell signaling . The compound may also be involved in the metabolism of aromatic amino acids .
Pharmacokinetics
It’s known that phenolic compounds undergo various metabolic transformations in the body, including methylation, glucuronidation, and sulfation . These transformations can affect the compound’s absorption, distribution, metabolism, and excretion (ADME) properties, and hence its bioavailability .
Result of Action
Phenolic compounds are known to exhibit various biological activities, including antioxidant, anti-inflammatory, and neuroprotective effects . They can also inhibit the growth of certain insects .
Action Environment
The action of Methyl 3-(3,4-dihydroxyphenyl)-2-hydrazinyl-2-methylpropanoate can be influenced by various environmental factors, including pH, temperature, and the presence of other molecules . For instance, the compound’s stability and efficacy can be affected by the conditions in the gastrointestinal tract, such as the pH and the presence of digestive enzymes .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
methyl 3-(3,4-dihydroxyphenyl)-2-hydrazinyl-2-methylpropanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O4/c1-11(13-12,10(16)17-2)6-7-3-4-8(14)9(15)5-7/h3-5,13-15H,6,12H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IETYBXLXKYRFEN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC(=C(C=C1)O)O)(C(=O)OC)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70544522 | |
Record name | Methyl 3-(3,4-dihydroxyphenyl)-2-hydrazinyl-2-methylpropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70544522 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
91431-01-5 | |
Record name | Methyl 3-(3,4-dihydroxyphenyl)-2-hydrazinyl-2-methylpropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70544522 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Benzenepropanoic acid, α-hydrazinyl-3,4-dihydroxy-α-methyl-, methyl ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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